(S)-Norreticuline
Overview
Description
(S)-Norreticuline is a naturally occurring alkaloid found in various plant species. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the biosynthesis of other biologically active alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Norreticuline typically involves several steps, starting from simpler precursors. One common method involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde under acidic conditions to form the intermediate tetrahydroisoquinoline. This intermediate is then subjected to further reactions, including methylation and oxidation, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method is advantageous due to its potential for scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions: (S)-Norreticuline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
(S)-Norreticuline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies investigate its role in plant metabolism and its potential effects on various biological systems.
Medicine: Research explores its pharmacological properties, including potential anti-inflammatory, analgesic, and neuroprotective effects.
Industry: It may be used in the development of new pharmaceuticals and as a model compound in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of (S)-Norreticuline involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of dopamine and other neurotransmitters. Additionally, it may influence oxidative stress pathways, providing neuroprotective effects by reducing oxidative damage.
Comparison with Similar Compounds
®-Norreticuline: The enantiomer of (S)-Norreticuline, with similar but distinct biological activities.
Reticuline: A related alkaloid with a similar structure but different stereochemistry.
Tetrahydropapaveroline: Another related compound involved in the biosynthesis of various alkaloids.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its role as an intermediate in the biosynthesis of other alkaloids also sets it apart from similar compounds.
Properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEMXQCEJGGXJB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331558 | |
Record name | (S)-Norreticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4781-58-2 | |
Record name | (S)-Norreticuline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50331558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.